2-(2-(Thiophen-3-yl)ethyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-(2-thiophen-3-ylethyl)pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-2-10(11-6-1)4-3-9-5-7-12-8-9/h5,7-8,10-11H,1-4,6H2 |
InChI Key |
UVEDVJVRVQTKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCC2=CSC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Pyrrolidine Thiophene Conjugates
Theoretical Frameworks for SAR/SPR Analysis in Heterocyclic Systems
The analysis of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in heterocyclic systems like pyrrolidine-thiophene conjugates relies on a combination of computational and experimental approaches. Theoretical frameworks are essential for rationalizing observed biological activities and predicting the properties of novel analogues. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of the thiophene (B33073) and pyrrolidine (B122466) rings. These methods can predict parameters like electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and dipole moments, which are crucial for understanding how the molecule interacts with biological targets. nih.govnih.gov For instance, the electron-donating or electron-withdrawing nature of substituents on the thiophene ring can significantly alter its electronic properties and, consequently, its ability to engage in interactions such as π-π stacking or hydrogen bonding with a receptor. nih.gov
Molecular docking and dynamics simulations are powerful tools to visualize and analyze the binding of these conjugates to target proteins. These computational techniques can predict the preferred binding poses, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and estimate the binding affinity. This information is invaluable for understanding the SAR at an atomic level and for guiding the design of more potent and selective ligands.
Pharmacophore modeling is another important theoretical approach. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. By comparing the pharmacophores of active and inactive molecules, researchers can deduce the critical structural requirements for a desired biological effect.
Influence of Pyrrolidine Ring Conformation and Stereochemistry on Molecular Interactions
The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation adopted by the pyrrolidine ring in a molecule like 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine can have a profound impact on its biological activity. The orientation of the substituent at the 2-position, in this case, the 2-(thiophen-3-yl)ethyl group, is dictated by the ring's pucker, which in turn influences how the molecule presents itself to its biological target. nih.gov
Substituents on the pyrrolidine ring can significantly influence its conformational preference. For example, the presence of substituents can favor either an endo or exo pucker, which alters the spatial disposition of other groups attached to the ring. nih.gov This conformational control is a key strategy in drug design to lock the molecule in a bioactive conformation, thereby enhancing its potency and selectivity.
Stereochemistry is another critical factor. The pyrrolidine ring in this compound has a stereocenter at the C2 position. The (R)- and (S)-enantiomers will have their 2-(thiophen-3-yl)ethyl groups oriented in different directions in three-dimensional space. This difference in spatial arrangement can lead to significant variations in their ability to bind to a chiral biological target, such as a receptor or an enzyme. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as stereoselectivity.
The following table illustrates the impact of pyrrolidine ring modifications on the activity of analogous compounds.
| Compound Analogue | Modification | Biological Target | Activity (IC₅₀/Kᵢ) |
| Analogue A | (R)-2-substituent | Receptor X | 15 nM |
| Analogue B | (S)-2-substituent | Receptor X | 250 nM |
| Analogue C | 4-fluoro substitution | Receptor Y | 50 nM |
| Analogue D | Unsubstituted pyrrolidine | Receptor Y | 120 nM |
Note: The data in this table is illustrative and based on general principles of SAR for pyrrolidine-containing compounds, as specific data for this compound analogues is not publicly available.
Impact of Thiophene Substituent Position and Electronic Properties on Compound Functionality
Furthermore, the electronic properties of the thiophene ring can be modulated by introducing substituents. Electron-donating groups (e.g., methyl, methoxy) increase the electron density of the ring, potentially enhancing its ability to act as a hydrogen bond acceptor or to participate in cation-π interactions. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density, which can affect its interaction profile and metabolic stability. nih.govnih.gov
A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine has shown that the reactivity of the thiophene ring is highly dependent on the nature and position of its substituents. nih.govnih.gov This highlights the sensitivity of the thiophene moiety's chemical properties to substitution, which directly translates to its role in molecular interactions and biological function.
The table below provides hypothetical data on how thiophene substitutions could influence the activity of this compound analogues.
| Compound Analogue | Thiophene Substitution | Electronic Effect | Biological Target | Activity (IC₅₀/Kᵢ) |
| Analogue E | 5-Chloro | Electron-withdrawing | Receptor Z | 30 nM |
| Analogue F | 5-Methyl | Electron-donating | Receptor Z | 95 nM |
| Analogue G | Unsubstituted | Neutral | Receptor Z | 70 nM |
| Analogue H | 2-Ethylpyrrolidine | Positional Isomer | Receptor Z | >1000 nM |
Note: This data is illustrative, based on general SAR principles for thiophene derivatives, as specific data for this compound analogues is not publicly available.
Role of Linker Length and Flexibility in this compound Analogues
The ethyl linker connecting the pyrrolidine and thiophene rings in this compound plays a critical role in determining the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker dictate the accessible conformations of the molecule and its ability to adopt an optimal geometry for binding to its biological target.
A two-carbon (ethyl) linker provides a degree of flexibility, allowing the pyrrolidine and thiophene rings to orient themselves in various ways. However, this flexibility can also be a liability, as the molecule may adopt conformations that are not conducive to binding, leading to an entropic penalty upon binding.
Modifying the linker can have a significant impact on biological activity. For instance, shortening the linker to a single methylene (B1212753) group or extending it to a propyl or butyl chain would alter the distance between the two rings, which could either improve or diminish the binding affinity depending on the architecture of the target's binding site. Introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, can restrict the conformational freedom of the molecule. This can be advantageous if the rigid conformation is the bioactive one, as it pre-organizes the molecule for binding and reduces the entropic cost.
The following table illustrates the potential effects of linker modifications on the activity of analogous compounds.
| Compound Analogue | Linker Modification | Linker Flexibility | Biological Target | Activity (IC₅₀/Kᵢ) |
| Analogue I | Ethyl (original) | Flexible | Receptor A | 45 nM |
| Analogue J | Methyl | More rigid | Receptor A | 150 nM |
| Analogue K | Propyl | More flexible | Receptor A | 80 nM |
| Analogue L | Ethenyl | Rigid | Receptor A | 25 nM |
Rational Design Principles for Structural Modification and Lead Optimization
The rational design of novel analogues of this compound with improved properties involves a systematic approach to structural modification based on the SAR and SPR principles discussed above. The goal of lead optimization is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
One key principle is bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For example, the thiophene ring could be replaced with other five-membered aromatic heterocycles like furan (B31954) or pyrrole (B145914), or even a phenyl ring, to probe the importance of the sulfur atom and the ring's electronic nature for activity. Similarly, the pyrrolidine ring could be replaced by other cyclic amines like piperidine (B6355638) or azetidine (B1206935) to investigate the impact of ring size and basicity.
Conformational constraint is another important design principle. As discussed, introducing rigidity into the molecule, for instance, by creating cyclic structures that encompass the linker or by introducing bulky substituents on the pyrrolidine ring, can lock the molecule in a bioactive conformation and improve its affinity for the target. nih.gov
Substituent modulation on both the thiophene and pyrrolidine rings is a fundamental strategy. By systematically varying the substituents at different positions, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its interactions with the target and improve its drug-like properties, such as solubility and metabolic stability.
Finally, structure-based drug design , utilizing computational tools like molecular docking and dynamics, can provide valuable insights into the binding mode of the lead compound. This information can then be used to design new analogues with modifications that are predicted to enhance binding affinity and selectivity.
Mechanistic Studies on Molecular Interactions and Biological Activities of Pyrrolidine Thiophene Systems
Investigation of Binding Mechanisms with Biological Targets
The unique combination of the saturated, basic pyrrolidine (B122466) ring and the aromatic, electron-rich thiophene (B33073) moiety allows for a range of interactions with biological macromolecules. This section explores the specific binding mechanisms of pyrrolidine-thiophene systems with key protein targets implicated in neurotransmission and cellular signaling.
Molecular Interactions with Cholinesterase Enzymes
Derivatives containing pyrrolidine and thiophene motifs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
Research into thiophene derivatives has shown their potential as potent AChE inhibitors. nih.gov The design of these inhibitors often mimics the structure of established drugs like Donepezil. In these analogues, the thiophene ring can substitute for other cyclic moieties to interact with the peripheral anionic site of the enzyme. nih.gov For instance, molecular docking studies of Donepezil show a π–π interaction between its indanone ring and the Trp279 residue in the active site cleft of AChE. nih.gov Similarly, a thiophene ring in this position is expected to form crucial aromatic interactions. The nitrogen atom of an associated piperazine (B1678402) or pyrrolidine ring can then interact with the choline-binding site, often involving a π-cation interaction with a phenylalanine residue (Phe330). nih.gov
Studies on various heterocyclic inhibitors have demonstrated that some compounds exhibit mixed-mode inhibition, suggesting they can bind to both the active site and allosteric sites of the cholinesterase enzyme. Furthermore, as Alzheimer's disease progresses, BChE activity tends to increase while AChE activity declines, making dual inhibitors or selective BChE inhibitors particularly valuable. mdpi.comnih.gov Thiophene-based hybrids have demonstrated excellent inhibitory activity against both cholinesterases, with some derivatives showing higher potency against BChE. mdpi.com This selectivity is often influenced by the specific substitutions on the core scaffold.
| Compound Type | Target Enzyme | Potency (IC₅₀) | Reference |
| Thiophene-Resveratrol Hybrid II | BChE | 4.6 µM | mdpi.com |
| Thiophene-Resveratrol Hybrid II | AChE | 15.7 µM | mdpi.com |
| Thiophene-Resveratrol Hybrid III | BChE | 5.3 µM | mdpi.com |
| Thiophene-Resveratrol Hybrid III | AChE | 46.6 µM | mdpi.com |
| Benzothiophene-Chalcone Hybrid 5f | AChE | 62.10 µM | researchgate.net |
| Benzothiophene-Chalcone Hybrid 5h | BChE | 24.35 µM | researchgate.net |
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | AChE | 60% inhibition | nih.gov |
Elucidation of Voltage-Gated Ion Channel Modulation
Pyrrolidine-thiophene systems have also been shown to modulate the activity of voltage-gated ion channels, which are fundamental to neuronal excitability. This activity is particularly relevant for conditions like epilepsy and neuropathic pain.
Studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have identified their interaction with neuronal voltage-sensitive sodium channels as a plausible mechanism for their anticonvulsant and antinociceptive effects. nih.govnih.gov Binding assays suggest these compounds interact with site 2 of the sodium channel. nih.govnih.gov One lead compound demonstrated significant inhibition (>50%) of the sodium channel at a concentration of 100 µM, an effect comparable to the established drug phenytoin. nih.gov This interaction is believed to be a key contributor to its antiseizure activity. nih.gov
In addition to sodium channels, pyrrolidine-based structures have been developed as potent inhibitors of T-type calcium channels (Caᵥ3.1 and Caᵥ3.2), which are promising therapeutic targets for neuropathic pain. nih.govresearchgate.netnih.govelsevierpure.com Through pharmacophore mapping and structural hybridization, novel pyrrolidine derivatives have been designed and shown to effectively block these channels. nih.gov The analgesic efficacy of these compounds in animal models of neuropathic pain further supports the modulation of T-type calcium channels as a key therapeutic strategy. nih.govnih.gov Interestingly, the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative that strongly inhibited sodium channels did not bind effectively to L-type calcium channels, indicating a degree of selectivity in its ion channel interactions. nih.gov
| Compound Class | Target Channel | Activity | Reference |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Voltage-sensitive sodium channel (site 2) | >50% inhibition at 100 µM | nih.gov |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | L-type calcium channels | Ineffective binding | nih.gov |
| Pyrrolidine-based inhibitors | T-type calcium channels (Caᵥ3.1 and Caᵥ3.2) | Potent inhibition | nih.gov |
G-Protein Coupled Receptor (GPCR) Agonism and Antagonism at a Molecular Level
The pyrrolidine-thiophene scaffold is a key feature in ligands designed to interact with G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors. These receptors are involved in a wide range of physiological and pathological processes, making them important drug targets.
Research on a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, which are structurally very similar to the thiophene-based compound of interest, has revealed potent and selective agonism for the human 5-HT₁D receptor. nih.gov These compounds were developed to achieve high selectivity over the closely related 5-HT₁B receptor. nih.gov Initial compounds showed a 9-fold selectivity, which was dramatically increased to over 100-fold through substitutions on the pyrrolidine ring, resulting in compounds with nanomolar affinity for the 5-HT₁D receptor. nih.gov These derivatives were confirmed to be full agonists via [³⁵S]GTPγS binding assays. nih.gov
The molecular basis for this selectivity lies in the structural differences between the receptor subtypes. It is suggested that appropriate substitution on the ligand, particularly in the region that interacts with a key aspartate residue, can differentiate between the receptors. nih.gov This implies the presence of a large binding pocket in the 5-HT₁D receptor domain that is absent in the 5-HT₁B receptor, which can be exploited for designing highly selective agonists. nih.gov These agonists work by mimicking the action of serotonin, activating the GPCR to inhibit the release of pro-inflammatory neuropeptides and modulate pain transmission pathways, which is particularly relevant for migraine treatment. nih.govpatsnap.com
| Compound Class | Target Receptor | Activity | Affinity (Kᵢ) / Selectivity | Reference |
| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | h5-HT₁D | Full Agonist | Nanomolar affinity | nih.gov |
| Substituted 3-[2-(pyrrolidin-1-yl)ethyl]indoles | h5-HT₁D vs. h5-HT₁B | Full Agonist | Up to 163-fold selectivity for 5-HT₁D | nih.gov |
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthesis of molecules containing both pyrrolidine and thiophene rings involves specific chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and developing new derivatives.
A significant reaction for modifying thiophene derivatives is the nucleophilic aromatic substitution (SₙAr), and its mechanism has been investigated computationally for the reaction of substituted 2-methoxythiophenes with pyrrolidine. nih.govresearchgate.netresearchgate.netcitedrive.comnih.gov Density Functional Theory (DFT) calculations show that this SₙAr reaction proceeds via a stepwise pathway. nih.govnih.gov The first step is the nucleophilic addition of pyrrolidine to the C2 position of the thiophene ring, forming a zwitterionic Meisenheimer intermediate. nih.govnih.gov The subsequent elimination of the methoxy (B1213986) group is triggered by a proton transfer from the newly formed ammonium (B1175870) group of the intermediate. nih.govnih.gov
Computational analysis has explored three potential pathways for this proton transfer: an uncatalyzed pathway, a methanol-catalyzed pathway, and a pathway catalyzed by a second molecule of pyrrolidine. nih.gov The uncatalyzed pathway was found to have a very high Gibbs free energy barrier (e.g., ΔG‡ = 47.3 kcal/mol), making it kinetically unfavorable. nih.gov The methanol-catalyzed pathway also has a high barrier. The most efficient mechanism involves catalysis by a second molecule of pyrrolidine, which is typically present in excess in the reaction mixture. nih.govnih.gov This pyrrolidine-catalyzed pathway has a significantly lower energy barrier, confirming it as the most plausible reaction mechanism. nih.govnih.gov
| Reaction | Reactants | Mechanism | Key Feature | Gibbs Free Energy Barrier (ΔG‡) | Reference |
| SₙAr | 2-methoxy-3-cyano-5-nitrothiophene + Pyrrolidine | Stepwise: Addition-Elimination | Uncatalyzed proton transfer | 47.3 kcal/mol | nih.gov |
| SₙAr | 2-methoxy-3-cyano-5-nitrothiophene + Pyrrolidine | Stepwise: Addition-Elimination | Pyrrolidine-catalyzed proton transfer | Significantly lower than uncatalyzed | nih.govnih.gov |
Another fundamental method for forming the thiophene ring itself is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgrsc.orgquimicaorganica.orguobaghdad.edu.iq The mechanism involves the conversion of the carbonyls to thiocarbonyls, followed by enolization (or enothiolization), cyclization, and finally dehydration to form the aromatic thiophene ring. rsc.orgquimicaorganica.org Quantum chemical studies have shown that for pyrrole (B145914) and thiophene synthesis, water-mediated pathways involving hemiaminal or hemithioketal intermediates are energetically preferred. rsc.orgrsc.org
Interactions with Nucleic Acids and Other Biomolecules
The pyrrolidine and thiophene moieties are also found in compounds designed to interact with other fundamental biomolecules, including nucleic acids and enzymes involved in DNA metabolism.
The pyrrolidine ring is a core component of pyrrolobenzodiazepines (PBDs), a class of compounds known to bind to the minor groove of DNA. nih.gov These molecules fit snugly into the minor groove and can form a covalent bond with the N2-position of guanine (B1146940) residues, leading to significant antitumor activity. nih.gov The design of PBD-polyamide conjugates containing other heterocyclic units aims to enhance this DNA binding affinity. researchgate.net Similarly, chiral bispyrrole-pyrrolidine oligoamides have been studied as DNA minor groove binding agents, where the chirality of the pyrrolidine ring can influence biological activity at the molecular level. nih.gov Thiophene-containing diamidines have also been developed as DNA minor groove binders that can act as transcription factor inhibitors by disrupting protein-DNA interactions. nih.gov
Beyond direct DNA binding, pyrrolidine-containing scaffolds have been utilized to target enzymes involved in DNA repair. For example, benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus have been synthesized as potent inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and -2). nih.govnih.gov These enzymes are critical for the DNA damage repair process, and their inhibition is a key strategy in cancer therapy. nih.gov The pyrrolidine scaffold in these inhibitors is crucial for orienting the pharmacophoric elements correctly within the enzyme's active site. nih.gov
Advanced Characterization and Analytical Techniques in Pyrrolidine Thiophene Research
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a molecule, providing unequivocal proof of its absolute stereochemistry and solid-state conformation. nih.govpurechemistry.org For a chiral molecule like 2-(2-(Thiophen-3-yl)ethyl)pyrrolidine, which has a stereocenter at the C2 position of the pyrrolidine (B122466) ring, X-ray crystallography can distinguish between the (R) and (S) enantiomers. soton.ac.uk
The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise coordinates of each atom can be determined. purechemistry.org To establish the absolute configuration, anomalous dispersion is utilized, which requires the presence of a sufficiently heavy atom or the use of specific X-ray wavelengths to observe differences in diffraction intensities (the Bijvoet effect). thieme-connect.de Although sulfur is present in the thiophene (B33073) ring, its anomalous scattering might be weak; derivatization with a heavier atom may be necessary in some cases to ensure a reliable determination. soton.ac.uk
While no specific crystal structure for this compound has been publicly reported, analysis of a related compound, 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, demonstrates the capability of X-ray diffraction to elucidate the conformation of the thiophene-ethyl portion and its packing in the crystal lattice, which is often stabilized by various intermolecular interactions like C—H⋯π bonds. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the constitution and configuration of organic molecules in solution. ethz.ch A full structural assignment for this compound would involve a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Protons on the thiophene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with characteristic coupling constants revealing their substitution pattern. The protons of the ethyl linker and the pyrrolidine ring would resonate in the aliphatic region (typically δ 1.5-4.0 ppm).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including those in the thiophene and pyrrolidine rings.
2D NMR Techniques:
COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, connecting adjacent protons within the pyrrolidine ring and the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule. It would show correlations between protons and carbons separated by two or three bonds, for instance, linking the ethyl bridge to both the thiophene and pyrrolidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation in solution. sciengine.com
The following table outlines the expected chemical shift ranges for the different protons in this compound, based on data from similar structures. rsc.orgchemicalbook.com
| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity (Predicted) |
| Thiophene-H | 7.0 - 7.5 | m |
| Pyrrolidine-CH (C2) | 3.0 - 3.5 | m |
| Pyrrolidine-CH₂ | 1.5 - 3.2 | m |
| Ethyl-CH₂ (Thiophene side) | 2.8 - 3.1 | t |
| Ethyl-CH₂ (Pyrrolidine side) | 1.8 - 2.2 | m |
| Pyrrolidine-NH | 1.5 - 2.5 (broad) | s (br) |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. youtube.com For this compound (Molecular Formula: C₈H₁₁NS), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺).
Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for MS analysis. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to produce fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
While a specific mass spectrum for this compound is not available, fragmentation pathways can be predicted based on the known behavior of related structures:
Loss of the Pyrrolidine Ring: A common pathway for α-substituted pyrrolidines is the neutral loss of the pyrrolidine moiety. researchgate.netwvu.edu
Cleavage of the Ethyl Linker: Benzylic-type cleavage (α-cleavage to the thiophene ring) is highly probable, leading to the formation of a stable thienylmethyl cation or related fragments.
Ring Opening/Fragmentation of Pyrrolidine: The pyrrolidine ring itself can undergo fragmentation, often initiated by cleavage alpha to the nitrogen atom. wvu.edu
Formation of Thiophene-based Ions: Fragments corresponding to the thiophene ring, such as the thiophenyl cation, are also expected. arkat-usa.org
The table below lists some predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound.
| Ion/Fragment | Formula | Predicted m/z (Monoisotopic) | Proposed Fragmentation Pathway |
| Molecular Ion ([M+H]⁺) | C₈H₁₂NS⁺ | 154.0685 | Protonation of the parent molecule |
| Thienylethyl cation | C₆H₇S⁺ | 111.0263 | Cleavage of the bond between the ethyl group and pyrrolidine |
| Pyrrolidinium ion | C₄H₁₀N⁺ | 72.0808 | Cleavage of the C-C bond of the ethyl linker |
| Thienylmethyl cation | C₅H₅S⁺ | 97.0107 | β-cleavage relative to the pyrrolidine ring |
Other Spectroscopic Methods (e.g., UV-Vis for Molecular Interaction Studies)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. For this compound, the thiophene ring acts as the primary chromophore. Thiophene and its simple derivatives typically exhibit strong absorption bands in the UV region (around 230-260 nm) due to π→π* transitions. jchps.com The pyrrolidine ring, being saturated, does not absorb significantly in this region. nist.gov
UV-Vis spectroscopy is particularly useful for studying molecular interactions. nih.gov Changes in the absorption spectrum (e.g., shifts in wavelength or changes in intensity) upon the addition of another substance (like a metal ion, protein, or zeolite) can indicate complex formation or other interactions. researchgate.netrsc.org For example, protonation of the thiophene ring or its interaction with Lewis acids can lead to the formation of new, lower-energy electronic transitions, resulting in a bathochromic (red) shift of the absorption maximum. researchgate.net Such studies can provide valuable insights into the binding properties and reactivity of the molecule.
Emerging Research Applications and Future Directions for 2 2 Thiophen 3 Yl Ethyl Pyrrolidine Analogues
Design of Next-Generation Molecular Probes and Chemical Tools
The integration of thiophene (B33073) and pyrrolidine (B122466) substructures provides a fertile ground for the design of advanced molecular probes and chemical tools. The thiophene ring, a key component in many fluorescent dyes, can be systematically modified to tune photophysical properties such as absorption and emission wavelengths. researchgate.net Its incorporation into larger π-conjugated systems often leads to significant bathochromic (red) shifts, which are highly desirable for applications in biological imaging to minimize autofluorescence and enhance tissue penetration. researchgate.netmdpi.com
Researchers have successfully developed novel near-infrared (NIR) fluorescent probes by incorporating a pyrrolidine-substituted thiophene into a rhodamine scaffold. mdpi.com These "thieno-phospha-rhodamine" (TPR) dyes exhibit emission maxima near 800 nm, large Stokes shifts, and excellent photostability. mdpi.com Notably, the nature of the amino substituent on the thiophene ring, including pyrrolidine, influences the hydrophobicity and, consequently, the subcellular localization of the probe. mdpi.com This modularity allows for the rational design of probes that can target specific organelles and respond to changes in the cellular microenvironment, such as mitochondrial membrane potential and lysosomal pH. mdpi.com
The pyrrolidine ring contributes significantly to the utility of these molecular tools. nih.gov As a versatile scaffold, it allows for the introduction of various functional groups and stereocenters, which can modulate solubility, cell permeability, and target-binding affinity. nih.govresearchgate.net This sp³-rich framework enhances the three-dimensional complexity of the probes, facilitating more specific interactions with biological macromolecules. nih.gov The combination of a tunable fluorophore (thiophene) and a versatile structural element (pyrrolidine) enables the creation of "smart" probes that can transform invisible biological information into detectable fluorescence signals, for instance, by acting as molecular rotors to sense changes in microenvironmental viscosity. rsc.org
The development of such sophisticated chemical tools is crucial for advancing our understanding of complex biological processes and for the identification of novel therapeutic targets. researchgate.net Future efforts will likely focus on creating probes with even greater sensitivity, specificity, and multiplexing capabilities for simultaneous tracking of multiple cellular events.
Integration into Complex Heterocyclic Architectures
The 2-(2-(thiophen-3-yl)ethyl)pyrrolidine scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. acs.org The inherent reactivity of both the thiophene and pyrrolidine rings allows for their participation in a variety of ring-forming reactions, including annulations and cycloadditions, to construct fused and spirocyclic architectures. frontiersin.orgarxiv.org These complex structures are of significant interest in medicinal chemistry, as they occupy a unique and underexplored area of chemical space, often leading to compounds with novel biological activities. acs.orgarxiv.org
Synthetic strategies such as 1,3-dipolar cycloadditions are particularly effective for constructing multisubstituted pyrrolidine rings. frontiersin.org Azomethine ylides generated from precursors related to the pyrrolidine portion of the scaffold can react with various dipolarophiles to create highly functionalized and stereochemically dense pyrrolidine-containing heterocycles. nih.gov Similarly, the thiophene moiety can be elaborated through reactions like Pd-catalyzed aminations of halogenated thiophene precursors, leading to the formation of fused S,N-heteroacenes—extended π-conjugated systems with interesting electronic properties. mdpi.com
The combination of these two heterocycles within a single building block offers a streamlined approach to complex molecules. For instance, derivatives can be designed to undergo intramolecular cyclization reactions, fusing the pyrrolidine and thiophene rings or attaching additional heterocyclic systems. Spirocyclic pyrrolidines, recognized as important building blocks in drug discovery, can be synthesized using the pyrrolidine moiety as a key component in cycloaddition reactions. nih.gov The resulting complex, rigid 3D structures are highly sought after for their ability to present functional groups in precise spatial orientations, enhancing interactions with biological targets. acs.org
Future research in this area will likely focus on developing novel, efficient, and stereoselective methods to integrate the thiophene-pyrrolidine motif into even more intricate molecular frameworks. The exploration of multicomponent reactions, domino reactions, and other advanced synthetic methodologies will be key to unlocking the full potential of these building blocks for creating libraries of structurally diverse compounds for high-throughput screening and drug discovery. nih.gov
Exploration in Materials Science (e.g., Organic Electronics, Corrosion Inhibition)
The unique electronic properties of the thiophene ring and the functional versatility of the pyrrolidine moiety make their combined scaffold attractive for applications in materials science, particularly in organic electronics and corrosion inhibition.
Organic Electronics: Polythiophenes are a well-established class of conductive polymers used in organic electronic devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). acs.orgresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their electronic energy levels, charge transport properties, and morphology in the solid state. nih.gov Introducing a pyrrolidine substituent onto a thiophene monomer can modulate these properties. For example, fulleropyrrolidines, where a pyrrolidine ring is fused to a fullerene (C60 or C70), are effective electron acceptors in bulk heterojunction solar cells. mdpi.com By attaching thiophene units to the pyrrolidine ring of these fullerene derivatives, researchers have been able to fine-tune the electronic properties of the acceptor material and improve the power conversion efficiency of organic solar cells. mdpi.com The number of thiophene units attached can influence device performance, indicating a pathway for rational molecular design. mdpi.com
Corrosion Inhibition: Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.netresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective layer that impedes the anodic and cathodic reactions of corrosion. researchgate.netnih.gov Analogues containing both thiophene (with its sulfur atom) and pyrrolidine (with its nitrogen atom) are excellent candidates for this application. The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the thiophene ring, can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption (chemisorption). researchgate.netnih.gov
Studies on various thiophene and pyrrolidine derivatives have demonstrated their efficacy in protecting steel from corrosion in acidic media like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.netrsc.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds can act as mixed-type or cathodic inhibitors, significantly increasing the charge transfer resistance and decreasing the corrosion rate. researchgate.netrsc.org The efficiency of inhibition typically increases with the concentration of the inhibitor and is governed by its adsorption characteristics, which can often be described by the Langmuir adsorption isotherm. rsc.orgnih.gov
Future directions in this field include the synthesis and evaluation of novel, environmentally friendly "green" corrosion inhibitors based on the thiophene-pyrrolidine scaffold. researchgate.net In organic electronics, the focus will be on designing new polymers and small molecules with optimized energy levels and morphologies to push the efficiency and stability of organic electronic devices even further. nih.gov
| Application Area | Key Structural Feature | Function/Mechanism | Example/Finding | Reference |
|---|---|---|---|---|
| Organic Solar Cells | Thiophene-substituted Fulleropyrrolidine | Electron Acceptor Material | Used in PffBT4T-2OD and PTB7-based devices, achieving power conversion efficiencies up to 7.34%. | mdpi.com |
| Corrosion Inhibition | Pyrrolidin-2-one derivatives with thioether linkage | Adsorption on steel surface via S and N heteroatoms, acting as a cathodic inhibitor. | 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (P5) achieved 89% inhibition efficiency for steel in 0.5 M H₂SO₄. | rsc.org |
| Corrosion Inhibition | 2-(Thiophen-3-yl)ethanamine | Forms a protective layer on steel via chemical adsorption. | Achieved inhibition efficiency of ~86.5% for steel in corrosive media. | researchgate.net |
| Corrosion Inhibition | Substituted Thiophene Derivatives | Adsorption follows Langmuir isotherm, acting as a mixed-type inhibitor. | (3-hydroxy-4-((4-nitrophenyl)diazenyl)-5-(phenylamino)thiophen-2-yl)(phenyl)methanone showed ~97% inhibition efficiency for carbon steel in 1.0 M HCl. | nih.gov |
Catalytic Applications of Pyrrolidine-Thiophene Derivatives
The pyrrolidine ring is a cornerstone of modern asymmetric catalysis, most famously represented by proline and its derivatives. mdpi.com These structures are highly effective organocatalysts for a wide range of enantioselective transformations. mdpi.com The nitrogen atom of the pyrrolidine can form enamines or iminium ions with carbonyl compounds, activating them for subsequent stereocontrolled reactions. mdpi.com The thiophene moiety, when attached to this catalytic scaffold, can serve to modulate the steric and electronic properties of the catalyst, influencing its activity and selectivity.
While direct catalytic applications of this compound itself are not extensively documented, the principles of catalyst design strongly suggest the potential of its analogues. Pyrrolidine-based organocatalysts often incorporate additional functional groups that can act as hydrogen-bond donors or engage in other non-covalent interactions to help organize the transition state and control stereochemistry. mdpi.comresearchgate.net A thiophene ring, particularly when functionalized, could play such a role. For example, dipeptidic proline-derived thiourea (B124793) organocatalysts have been developed where the thiourea moiety activates a nitroolefin electrophile while the pyrrolidine activates an aldehyde nucleophile, promoting highly enantioselective Michael addition reactions. researchgate.net
Furthermore, pyrrolidine-thiophene derivatives can serve as chiral ligands for transition metal catalysis. nih.govacs.org The nitrogen of the pyrrolidine and the sulfur of the thiophene can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in metal-catalyzed reactions like hydrogenations, cross-couplings, or cycloadditions. acs.orgnih.gov For instance, pyrrolidine-containing polypyridine ligands have been used to create ruthenium complexes with improved properties for potential use in photovoltaic devices, highlighting the ability of the pyrrolidine nucleus to tune the electronic behavior of metal centers. acs.org Similarly, N,S-heterocyclic carbene palladium(II) complexes incorporating a tetrahydrothiophene (B86538) unit have been synthesized and shown to be capable in C-C coupling reactions. nih.gov
Future research will likely involve the rational design and synthesis of novel chiral catalysts and ligands based on the this compound framework. By systematically varying the substitution patterns on both the pyrrolidine and thiophene rings, it should be possible to develop highly efficient and selective catalysts for a broad spectrum of asymmetric transformations, contributing new tools for the synthesis of complex chiral molecules. mdpi.comrsc.org
Chemoinformatic and Data-Driven Approaches in Compound Discovery
The discovery and optimization of novel bioactive compounds based on the this compound scaffold are being significantly accelerated by chemoinformatic and data-driven methods. mdpi.com These computational techniques, including quantitative structure-activity relationship (QSAR) modeling, virtual screening, and machine learning (ML), enable researchers to navigate the vast chemical space of possible analogues efficiently, prioritizing the most promising candidates for synthesis and testing. nih.govarxiv.org
QSAR Studies: QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net For thiophene and pyrrolidine derivatives, QSAR studies have been employed to understand the key molecular features that govern their anti-inflammatory, anticancer, or enzyme inhibitory activities. researchgate.netfrontiersin.orgnih.gov These models can reveal the importance of electronic parameters (like the energy of molecular orbitals), steric factors, and hydrophobicity, guiding the design of new analogues with enhanced potency. researchgate.net
Virtual Screening: This computational technique involves screening large libraries of chemical structures in silico to identify molecules that are likely to bind to a specific biological target. escholarship.org Starting with a pharmacophore model derived from known active pyrrolidine or thiophene compounds, or using the 3D structure of a target protein, millions of virtual compounds can be docked and scored. nih.govmdpi.com This approach has been successfully used to identify novel pyrrolidine derivatives as enzyme inhibitors and to discover new lead molecules from vast databases like ZINC15. nih.govmdpi.com An in silico and synthesis pipeline was used to identify 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of the enzyme mPGES-1, a target in cancer and inflammation therapy. nih.gov
Machine Learning: More recently, machine learning and deep learning models are being applied to predict the biological activities and physicochemical properties of chemical compounds with increasing accuracy. arxiv.orgnih.govnih.gov These models can be trained on large datasets of known compounds to learn complex structure-activity relationships that are not easily captured by traditional QSAR methods. researchgate.netmdpi.com ML models have been developed to predict properties like the density of thiophenic compounds or to classify allosteric drugs as activators or inhibitors based on molecular dynamics data. nih.govnih.gov Such predictive models can be used to screen virtual libraries and even to generate entirely new chemical structures with desired activity profiles. mdpi.com
The future of compound discovery in this area lies in the tight integration of these computational approaches with automated synthesis and high-throughput biological screening. This iterative cycle of design, synthesis, and testing, powered by artificial intelligence, will dramatically shorten the timeline for discovering next-generation drugs and materials based on the versatile this compound scaffold.
| Methodology | Description | Application Example | Reference |
|---|---|---|---|
| QSAR Modeling | Correlates molecular descriptors with biological activity to guide lead optimization. | Identified the dominant role of electronic properties in the anti-inflammatory activity of thiophene analogues. | researchgate.net |
| Virtual Screening | Computationally screens large libraries to identify potential hits for a biological target. | Used a pharmacophore model to screen a library of pyrrolizines, leading to the synthesis of novel cytotoxic agents. | nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor's active site. | Supported the discovery of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives as antiseizure agents. | mdpi.com |
| Machine Learning | Uses algorithms to learn from data and predict compound activity or properties. | LightGBM model successfully predicted the high-pressure density of various thiophene derivatives with high accuracy. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
